JWH 018 N-(5-bromopentyl) analog
Description
Contextualizing Synthetic Cannabinoids within Contemporary Academic Research
Synthetic cannabinoids were initially developed as research tools to explore the endocannabinoid system, which plays a crucial role in regulating various physiological processes. nih.govnih.gov These man-made compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by interacting with cannabinoid receptors, primarily CB1 and CB2. nih.govnih.gov
In academic settings, these compounds are invaluable for several reasons. They allow researchers to conduct structure-activity relationship (SAR) studies, which investigate how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically altering parts of a synthetic cannabinoid molecule, scientists can identify which structural features are essential for binding to and activating cannabinoid receptors. This knowledge is fundamental for designing novel therapeutic agents for conditions such as neuropathic pain, inflammation, and nausea. wikipedia.organnualreviews.org Furthermore, the high potency and efficacy of many synthetic cannabinoids compared to THC make them useful for studying the maximal response of the endocannabinoid system. nih.govresearchgate.net
Significance of Analog Compounds in Cannabinoid Receptor Research
The creation of analog compounds, such as JWH-018 N-(5-bromopentyl) analog, is a cornerstone of pharmacological research. An analog is a compound that is structurally similar to a parent compound but differs by a specific modification. caymanchem.com In this case, the parent compound is JWH-018, a potent naphthoylindole cannabinoid agonist, and the modification is the substitution of the terminal hydrogen on the N-pentyl chain with a bromine atom. caymanchem.comnih.gov
This specific modification, creating the N-(5-bromopentyl) tail, serves a critical function for researchers. The bromine atom acts as a reactive handle, providing a site for further chemical modifications. For instance, it can be used to attach fluorescent tags, radiolabels, or photoaffinity labels. These tagged versions of the molecule are instrumental in advanced research applications like receptor mapping, imaging studies, and identifying the precise binding pockets on the CB1 and CB2 receptors. The JWH-018 N-(5-bromopentyl) analog itself is considered an analytical reference standard, intended for research and forensic applications to accurately identify and quantify synthetic cannabinoids. caymanchem.com
Studies on halogenated derivatives of JWH-018, including the chloro and bromo analogs, have been conducted to characterize their activity. Research has shown that these compounds are also potent CB1/CB2 cannabinoid agonists. nih.gov In vitro competition binding experiments on mouse and human CB1 receptors have demonstrated a high affinity for these halogenated compounds. researchgate.net
Overview of Research Trajectories for JWH 018 and its Derivatives
The research trajectory of JWH-018, developed by chemist John W. Huffman, began as a purely academic endeavor to understand the endocannabinoid system. nih.govnih.gov As a full agonist at both CB1 and CB2 receptors, it was a powerful tool for probing receptor function. wikipedia.org However, its high potency led to its diversion and use in illicit "herbal blend" products, shifting a significant portion of research focus towards forensic science, toxicology, and public health. bath.ac.ukresearchgate.net
Compound Information Table
Structure
3D Structure
Properties
IUPAC Name |
[1-(5-bromopentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNXDILPHVKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017328 | |
| Record name | [1-(5-Bromopentyl)-1H-indol-3-yl](naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445578-62-0 | |
| Record name | JWH 018 N-(5-bromopentyl) analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(5-Bromopentyl)-1H-indol-3-yl](naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH 018 N-(5-BROMOPENTYL) ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDX2V4EDQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Methodologies for the Synthesis and Structural Verification of Jwh 018 N 5 Bromopentyl Analog
Synthetic Pathways and Strategies for N-Alkyl Substituted Indole (B1671886) Analogs
The synthesis of N-alkyl substituted indole analogs, including the JWH-018 N-(5-bromopentyl) analog, is a cornerstone of synthetic organic chemistry. These pathways often involve multi-step reactions to construct the desired molecular architecture.
Selection and Derivatization of Precursor Compounds
The synthesis of JWH-018 and its analogs typically begins with the selection of appropriate precursor compounds. A common starting point is the indole ring system. nih.gov One of the key steps is the Friedel-Crafts acylation of indole with 1-naphthoyl chloride to form the intermediate (1H-indol-3-yl)(naphthalene-1-yl)methanone. nih.gov This intermediate is then subjected to N-alkylation.
For the synthesis of the JWH-018 N-(5-bromopentyl) analog, a crucial reagent is 1,5-dibromopentane. The N-alkylation is achieved by reacting the intermediate with this dibromoalkane. This reaction introduces the 5-bromopentyl chain at the nitrogen atom of the indole ring. nih.govnih.gov The choice of precursors is critical and can be adapted to produce a variety of analogs with different alkyl chains or substitutions on the aromatic rings. mdpi.comresearchgate.net
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
Achieving satisfactory to good yields in the synthesis of JWH-018 and its analogs requires careful optimization of reaction conditions. For the initial Friedel-Crafts acylation, the molar ratio of the reactants, such as indole and 1-naphthoyl chloride, and the amount of the Lewis acid catalyst (e.g., diethylaluminium chloride) are critical factors that are adjusted to maximize the yield of the intermediate, which can reach up to 85-93%. nih.gov
The subsequent N-alkylation step also demands optimization. The choice of base (e.g., potassium hydroxide), solvent (e.g., acetone, dimethylformamide), and reaction temperature are all crucial parameters that influence the reaction's efficiency. nih.gov Through careful control of these conditions, the synthesis of JWH-018 has been reported with yields ranging from 75-80%. nih.gov Purification of the final product is typically accomplished using column chromatography. nih.gov
Challenges in Directed Synthesis of Specific N-Alkyl Bromo Analogs
The directed synthesis of specific N-alkyl bromo analogs like the JWH-018 N-(5-bromopentyl) analog presents several challenges. One significant hurdle is controlling the regioselectivity of the initial acylation reaction to ensure the naphthoyl group is introduced at the desired C3 position of the indole ring. researchgate.net
Furthermore, the N-alkylation step can sometimes be complicated by side reactions. For instance, with a dihaloalkane like 1,5-dibromopentane, there is a possibility of dialkylation, where the reagent reacts with two indole molecules, or intramolecular cyclization. The reactivity of the halogen atom is also a consideration; for instance, a 5-bromo substituent has been shown to survive certain reducing conditions where other halogens might be labile. researchgate.net The presence of other functional groups on the indole or naphthoyl rings can also interfere with the desired reaction pathway, necessitating the use of protecting groups or alternative synthetic strategies. mdpi.comnih.gov The inherent diversity and potential for structural modifications in synthetic cannabinoids pose an ongoing challenge for their synthesis and control. indexcopernicus.com
Advanced Spectroscopic and Chromatographic Methodologies for Structural Confirmation
The unambiguous identification and structural confirmation of synthetic compounds like JWH-018 N-(5-bromopentyl) analog rely on a suite of advanced analytical techniques. These methods provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.
Application of High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthetic cannabinoids. researchgate.net It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecular ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. For the JWH-018 N-(5-bromopentyl) analog, the molecular formula is C24H22BrNO, corresponding to a specific molecular weight. caymanchem.comunodc.org
In addition to accurate mass determination, HRMS coupled with fragmentation techniques (MS/MS) provides valuable structural information. By inducing fragmentation of the parent molecule and analyzing the resulting fragment ions, researchers can deduce the connectivity of different parts of the molecule. researchgate.netnih.gov Common fragmentation patterns for JWH compounds involve cleavage of the N-alkyl chain and fragmentation of the indole and naphthoyl moieties. nih.gov This detailed fragmentation analysis is crucial for distinguishing between isomers and identifying unknown analogs. nih.govnih.gov
Nuclear Magnetic Resonance Spectroscopy for Complete Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed to provide a detailed map of the carbon-hydrogen framework of the JWH-018 N-(5-bromopentyl) analog. nih.govnih.gov
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration values, and splitting patterns of the signals in the ¹H NMR spectrum allow for the assignment of each proton to its specific location in the molecule. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present. Together, ¹H and ¹³C NMR data provide a comprehensive picture of the molecular structure, confirming the connectivity of the indole, naphthoyl, and N-(5-bromopentyl) components. nih.gov
Chromatographic Techniques for Purity Assessment and Isomer Differentiation
The assessment of purity and the differentiation of isomers are critical steps in the characterization of synthetic cannabinoids like JWH 018 N-(5-bromopentyl) analog. Due to the subtle structural similarities among analogs and isomers, sophisticated chromatographic techniques are indispensable.
Purity Assessment: High-Performance Liquid Chromatography (HPLC), typically coupled with an ultraviolet (UV) detector, is a primary method for determining the purity of synthetic cannabinoid standards. nih.gov Research on related compounds like JWH-018 has shown that materials obtained from various sources can be of comparable purity to validated standards, underscoring the efficacy of the synthesis methods but also the necessity of verification. nih.gov For quantitative analysis, HPLC methods are validated using analytical standards. nih.govnih.gov
A typical HPLC system for analyzing JWH compounds might utilize a C18 reversed-phase column with a gradient elution. nih.govnih.gov The mobile phase often consists of an acidified aqueous solution (e.g., 0.1% formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The gradient is programmed to increase the proportion of the organic solvent over the course of the analysis to effectively elute the highly lipophilic cannabinoid compounds.
Table 1: Example HPLC Conditions for Analysis of JWH-018 and Related Analogs
| Parameter | Condition | Source |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | 0.1% Acetic Acid in Water | nih.gov |
| Mobile Phase B | Methanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 300 nm | nih.gov |
| Gradient | Linear gradient from 25% to 100% Mobile Phase B | nih.gov |
Isomer Differentiation: The differentiation of isomers represents a significant analytical challenge, as isomers share the same mass and often produce very similar fragmentation patterns in mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic laboratories for the analysis of synthetic cannabinoids. nih.govekb.eg Analogs are separated based on their retention times and identified by their mass spectra. nih.gov For regioisomers of related fluorinated analogs, such as AM-2201, separation has been achieved on capillary columns with specific stationary phases like trifluoropropylmethyl polysiloxane (Rtx-200). ojp.gov The elution order of these isomers is often related to the steric hindrance of the substituents on the indole ring. ojp.gov However, the electron ionization (EI) mass spectra of regioisomers can be nearly identical, making unambiguous identification difficult without the concurrent analysis of a reference standard. ojp.gov
Advanced Mass Spectrometry Techniques are often required for challenging separations. High-resolution ion mobility-mass spectrometry (IM-MS) has demonstrated the ability to separate isomeric synthetic cannabinoid metabolites, including those of JWH-018, that could not be resolved by conventional chromatography. chemrxiv.org This technique separates ions based on their size, shape, and charge (collision cross-section) in the gas phase, providing an additional dimension of separation. For JWH-018 isomers that have nearly identical collision cross-sections, chemical derivatization can be employed. For instance, dansyl chloride has been used to selectively react with a specific hydroxylated isomer, altering its mass-to-charge ratio and collision cross-section, thereby enabling its separation from other isomers. chemrxiv.org
The differentiation of this compound from its potential isomers, such as the N-(4-bromopentyl) or other regioisomeric forms, relies on these advanced methods. The presence of the bromine atom provides a distinct isotopic pattern that aids in its identification via mass spectrometry, but chromatographic separation remains essential to distinguish it from isomers with the same elemental composition.
In Vitro Pharmacological Characterization of Jwh 018 N 5 Bromopentyl Analog
Cannabinoid Receptor Binding Affinity Studies
The initial step in characterizing the pharmacological profile of JWH-018 N-(5-bromopentyl) analog involves determining its affinity for the primary cannabinoid receptors, CB1 and CB2.
Radioligand Competition Binding Assays at CB1 and CB2 Receptors
Radioligand competition binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CP-55,940) is incubated with a preparation of cells or membranes expressing the receptor of interest. plos.org The unlabeled compound, in this case, JWH-018 N-(5-bromopentyl) analog, is then added at various concentrations to compete with the radioligand for binding to the receptor. The ability of the analog to displace the radiolabeled ligand is measured, providing an indication of its binding affinity. Studies have consistently shown that JWH-018 and its analogs, including the N-(5-bromopentyl) analog, effectively displace radiolabeled cannabinoids from both CB1 and CB2 receptors. plos.orgresearchgate.net
Quantitative Determination of Binding Constants (Ki)
From the data generated in radioligand competition binding assays, the inhibitory constant (Kᵢ) can be calculated. The Kᵢ value represents the concentration of the competing ligand (JWH-018 N-(5-bromopentyl) analog) that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
Research has established that JWH-018 N-(5-bromopentyl) analog (AM-2201) is a high-affinity ligand for both CB1 and CB2 receptors. It exhibits a Kᵢ of 1.0 nM at the CB1 receptor and 2.6 nM at the CB2 receptor. wikipedia.org For comparison, the parent compound, JWH-018, has a reported Kᵢ of 9.00 ± 5.00 nM at CB1 and 2.94 ± 2.65 nM at CB2. wikipedia.org These findings position the N-(5-bromopentyl) analog as a potent binder to both central and peripheral cannabinoid receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-018 N-(5-bromopentyl) analog (AM-2201) | 1.0 wikipedia.org | 2.6 wikipedia.org |
| JWH-018 | 9.00 ± 5.00 wikipedia.org | 2.94 ± 2.65 wikipedia.org |
| Δ⁹-THC | 15.29 ± 4.5 plos.org | - |
Functional Assays for Receptor Efficacy and Potency
Beyond binding affinity, functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).
G-Protein Activation Studies (e.g., [³⁵S]GTPγS binding)
Cannabinoid receptors are G-protein coupled receptors (GPCRs). nih.gov Agonist binding to a GPCR promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, initiating downstream signaling cascades. creative-bioarray.com The [³⁵S]GTPγS binding assay is a functional assay that measures the level of G-protein activation upon ligand binding. creative-bioarray.com In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used. creative-bioarray.com The amount of radioactivity incorporated into the membranes is proportional to the extent of G-protein activation by the agonist.
Studies utilizing [³⁵S]GTPγS binding assays have demonstrated that JWH-018 and its metabolites are agonists at the CB1 receptor, stimulating G-protein activation. plos.org Specifically, JWH-018 N-(5-bromopentyl) analog (AM-2201) is characterized as a full agonist at both CB1 and CB2 receptors. wikipedia.org This means it can induce a maximal receptor response, similar to or greater than that of endogenous cannabinoids. The EC₅₀ values, which represent the concentration of the agonist that produces 50% of the maximal response, for AM-2201 are 38 nM for human CB1 receptors and 58 nM for human CB2 receptors. wikipedia.org
| Compound | Receptor | Assay | Result |
| JWH-018 N-(5-bromopentyl) analog (AM-2201) | CB1 | [³⁵S]GTPγS | Full Agonist (EC₅₀ = 38 nM) wikipedia.org |
| JWH-018 N-(5-bromopentyl) analog (AM-2201) | CB2 | [³⁵S]GTPγS | Full Agonist (EC₅₀ = 58 nM) wikipedia.org |
| JWH-018 | CB1 | [³⁵S]GTPγS | Full Agonist plos.org |
Adenylyl Cyclase Inhibition Assays
One of the primary downstream effects of CB1 and CB2 receptor activation via the Gᵢ/ₒ protein is the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). nih.gov Adenylyl cyclase inhibition assays measure the decrease in intracellular cAMP levels in response to an agonist. These assays provide further evidence of the functional activity of a compound. JWH-018 and its metabolites have been shown to inhibit adenylyl cyclase activity, consistent with their agonist properties at cannabinoid receptors. nih.gov
Investigation of Intracellular Signaling Pathway Modulation
The activation of cannabinoid receptors initiates a complex network of intracellular signaling pathways beyond the inhibition of adenylyl cyclase. nih.gov The primary signaling cascade initiated by CB1 receptor activation involves the pertussis toxin-sensitive Gαᵢ/ₒ protein, which leads to the modulation of various intracellular pathways. nih.gov
Research indicates that the signaling of CB1 receptors can occur in waves, with the initial wave mediated by G-protein activation, followed by pathways involving β-arrestins, which are involved in receptor internalization and recycling. nih.gov Agonist binding to CB1 receptors can also modulate the activity of other kinases. nih.gov For instance, some synthetic cannabinoids have been shown to influence the mitogen-activated protein kinase (MAPK) cascade. nih.gov The acute administration of AM-2201 has been linked to the rapid elevation of hippocampal glutamate (B1630785) release, a process mediated by CB1 receptors. nih.gov This highlights the compound's ability to significantly modulate key neurotransmitter systems through its interaction with cannabinoid receptor signaling pathways.
Structure-Activity Relationship (SAR) Studies of N-Alkyl Analogs
The pharmacological activity of synthetic cannabinoids is intricately linked to their chemical structure. In the JWH-018 series, modifications to the N-alkyl chain at the indole (B1671886) ring have been a key area of investigation to understand how these changes influence interaction with cannabinoid receptors.
Impact of N-Alkyl Chain Modifications on Receptor Interaction
Research into the structure-activity relationships of aminoalkylindole cannabinoids has revealed that the length and composition of the N-1 alkyl side chain are critical determinants of binding affinity at both the CB1 and CB2 receptors. caymanchem.com Studies have indicated that for N-alkyl analogs of JWH-018, an alkyl chain length of five carbons, as seen in the parent compound JWH-018, is optimal for achieving high-affinity binding to both cannabinoid receptors. caymanchem.com
Computational studies involving molecular docking and binding free energy calculations have further elucidated the importance of the N-linked alkyl chain. nih.gov These studies suggest that increasing the length of the alkyl chain can lead to a more favorable binding affinity at the CB1 receptor. nih.gov The N-1 pentyl chain of JWH-018 and its analogs is proposed to position itself within a hydrophobic pocket of the CB1 receptor, contributing to the stability of the ligand-receptor complex. nih.gov
The introduction of a halogen, such as bromine in the case of JWH-018 N-(5-bromopentyl) analog, represents a specific modification to this optimal five-carbon chain. While detailed experimental binding data for this specific analog is not widely available in public scientific literature, computational analyses have been conducted. nih.gov These predictive models suggest a rank order of binding affinity for halogenated derivatives of JWH-018. nih.gov
Table 1: Impact of N-Alkyl Chain Length on Cannabinoid Receptor Binding Affinity of JWH-018 Analogs
| Compound | N-Alkyl Chain Length | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |
| JWH-073 | 4 (Butyl) | 8.9 | 38.0 |
| JWH-018 (Parent) | 5 (Pentyl) | 9.00 ± 5.00 plos.org | 2.94 ± 2.65 plos.org |
| JWH-122 | 5 (Pentyl, with 4-methylnaphthoyl) | 0.69 | 1.2 |
| JWH-081 | 5 (Pentyl, with 4-methoxynaphthoyl) | 1.2 | 12.4 |
| JWH-018 N-(5-chloropentyl) analog | 5 (5-chloropentyl) | Not Characterized | Not Characterized |
| JWH-018 N-(5-bromopentyl) analog | 5 (5-bromopentyl) | Not Publicly Available | Not Publicly Available |
Note: The biological activities of JWH 018 N-(5-chloropentyl) analog and JWH 018 N-(5-bromopentyl) analog have not been fully characterized in publicly accessible literature.
Comparative Pharmacological Profiles with Parent Compounds and Other Analogs
JWH-018 is a potent, full agonist at both CB1 and CB2 receptors. plos.org Its high affinity for these receptors is a benchmark against which its analogs are often compared. plos.org The parent compound, JWH-018, exhibits a binding affinity (Ki) of approximately 9.00 nM at the CB1 receptor and 2.94 nM at the CB2 receptor. plos.org In functional assays, it has an EC50 of 102 nM for human CB1 receptors and 133 nM for human CB2 receptors. plos.org
The N-(5-bromopentyl) analog, JWH-018-Br, has been investigated alongside its parent compound and other halogenated derivatives in in vitro and in vivo studies. caymanchem.comnih.gov While specific binding affinities are not detailed in available abstracts, these studies confirm that JWH-018-Br is a synthetic CB1/CB2 cannabinoid agonist. caymanchem.comnih.gov In vivo studies have shown that it produces cannabinoid-like effects, which are preventable by a CB1 receptor antagonist, confirming its mechanism of action. caymanchem.com
Computational studies have provided a predicted binding affinity order for JWH-018 and its halogenated derivatives at the CB1 receptor. nih.gov This predictive modeling suggests that halogenation can influence binding affinity, though experimental verification is necessary to confirm these findings. nih.gov
For comparison, the N-butyl analog, JWH-073, which has a shorter alkyl chain by one carbon, displays a slightly lower affinity for the CB1 receptor (Ki = 8.9 nM) and a significantly lower affinity for the CB2 receptor (Ki = 38.0 nM) compared to JWH-018. This underscores the importance of the five-carbon chain for optimal CB2 receptor interaction.
Table 2: Comparative In Vitro Pharmacological Data
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Receptor Activity |
| JWH-018 | 9.00 ± 5.00 plos.org | 2.94 ± 2.65 plos.org | 102 plos.org | 133 plos.org | Full Agonist plos.org |
| JWH-018 N-(5-bromopentyl) analog | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Agonist caymanchem.comnih.gov |
| JWH-073 | 8.9 | 38.0 | Not Available | Not Available | Agonist |
| Δ⁹-THC (for comparison) | ~40-80 | ~36-65 | Partial Agonist | Partial Agonist | Partial Agonist |
Research on JWH-018 N-(5-bromopentyl) Analog Metabolism Remains Undisclosed
Scientific literature extensively details the metabolism of the synthetic cannabinoid JWH-018; however, specific research on the biotransformation of its N-(5-bromopentyl) analog is not publicly available. While JWH-018 undergoes well-documented Phase I and Phase II metabolic transformations, similar studies on its brominated counterpart have not been published.
JWH-018 is known to be metabolized in vitro by hepatic microsomes and hepatocytes, leading to a variety of Phase I oxidative metabolites. These include products of hydroxylation on the naphthalene (B1677914) ring, indole moiety, and the pentyl side chain, as well as N-dealkylation and carboxylation. Subsequent Phase II metabolism involves the conjugation of these metabolites, primarily through glucuronidation, to facilitate excretion.
Animal studies have further elucidated the in vivo metabolic fate of JWH-018, with researchers successfully extracting and identifying metabolites from various biological matrices. Techniques such as chromatography and high-resolution mass spectrometry have been instrumental in characterizing these metabolic products. The primary enzymatic pathways responsible for the biotransformation of JWH-018 have been identified as involving cytochrome P450 enzymes.
Despite this comprehensive understanding of JWH-018's metabolism, the introduction of a bromine atom at the 5-position of the N-pentyl chain, creating the N-(5-bromopentyl) analog, presents a different metabolic challenge. The presence and position of the halogen atom could significantly influence the metabolic pathways, potentially leading to the formation of unique metabolites. However, without specific studies on this analog, any discussion of its metabolism would be speculative.
Therefore, this article cannot provide specific details on the metabolism and biotransformation of JWH-018 N-(5-bromopentyl) analog as per the requested outline, due to the absence of dedicated research in the public domain. The scientific community awaits studies that will shed light on the metabolic fate of this specific synthetic cannabinoid analog.
Metabolism and Biotransformation Research of Jwh 018 N 5 Bromopentyl Analog
Enzymatic Pathways Involved in Biotransformation
Role of Cytochrome P450 Isoforms in Phase I Metabolism
The initial phase of metabolism for AM-2201, like many xenobiotics, primarily involves oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using human liver microsomes have been instrumental in elucidating the specific isoforms responsible for the breakdown of this compound.
Research has identified that AM-2201 undergoes extensive Phase I metabolism, leading to a variety of hydroxylated and carboxylated derivatives. nih.gov Kinetic analyses have pinpointed CYP2C9 and CYP1A2 as major enzymes involved in the oxidation of AM-2201. nih.gov The contribution of other isoforms such as CYP2C19, 2D6, 2E1, and 3A4 in the hepatic metabolic clearance of AM-2201 has been found to be minimal. nih.gov
One of the key metabolic pathways for AM-2201 is the defluorination of the N-(5-fluoropentyl) chain, which results in metabolites that are structurally identical to those of JWH-018. oup.com This process highlights the metabolic link between these two synthetic cannabinoids. The major Phase I metabolites identified include those resulting from monohydroxylation on the naphthalene (B1677914) ring, the indole (B1671886) moiety, and the alkyl side chain. bohrium.comnih.govresearchgate.net Further oxidation can lead to the formation of dihydroxylated and trihydroxylated metabolites, as well as carboxylation of the alkyl side chain. bohrium.comnih.govresearchgate.net
Studies have also investigated the inhibitory effects of AM-2201 on various CYP isoforms. It has been shown to potently inhibit CYP2C9 and CYP3A4. nih.govmdpi.com Additionally, AM-2201 exhibits mechanism-based inhibition of CYP2C8. nih.govmdpi.com In contrast, its inhibitory effects on CYP1A2, CYP2A6, CYP2B6, CYP2C19, and CYP2D6 are negligible. nih.govmdpi.com
Table 1: Inhibitory Effects of AM-2201 on Human Cytochrome P450 (CYP) Isoforms
| CYP Isoform | Catalyzed Reaction | Inhibition | IC50 Value (μM) | Ki Value (μM) |
| CYP1A2 | Phenacetin O-deethylation | Negligible | > 50 | - |
| CYP2A6 | Coumarin 7-hydroxylation | Negligible | > 50 | - |
| CYP2B6 | Bupropion hydroxylation | Negligible | > 50 | - |
| CYP2C8 | Amodiaquine N-deethylation | Mechanism-based | - | 2.1 |
| CYP2C9 | Diclofenac 4'-hydroxylation | Potent | 3.9 | - |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | Negligible | > 50 | - |
| CYP2D6 | Dextromethorphan O-demethylation | Negligible | > 50 | - |
| CYP3A4 | Midazolam 1'-hydroxylation | Potent | 4.0 | - |
Data sourced from in vitro studies using human liver microsomes. nih.govmdpi.com
UDP-Glucuronosyltransferase (UGT) Activities in Phase II Conjugation
Following Phase I metabolism, the resulting hydroxylated and carboxylated metabolites of AM-2201 undergo Phase II conjugation reactions, primarily through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their excretion from the body. nih.gov
Research has demonstrated that the hydroxylated metabolites of JWH-018, which are also metabolites of AM-2201, are substrates for several UGT isoforms. nih.govnih.gov The major isoforms involved in the glucuronidation of these metabolites are UGT1A1, UGT1A9, and UGT2B7, which are predominantly found in the liver, and the extrahepatic isoform UGT1A10. nih.gov Activity has also been observed with UGT1A3 and UGT1A7. nih.gov
AM-2201 itself has been shown to have inhibitory effects on certain UGT enzymes. nih.gov It potently inhibits UGT1A3 and UGT2B7. nih.govmdpi.com Conversely, it shows negligible inhibition of UGT1A1, UGT1A4, UGT1A6, and UGT1A9 at concentrations up to 50 μM in human liver microsomes. nih.govmdpi.com A related compound, EAM-2201, also demonstrates potent competitive inhibition of UGT1A3. nih.gov
Table 2: Inhibitory Effects of AM-2201 on Human UDP-Glucuronosyltransferase (UGT) Isoforms
| UGT Isoform | Catalyzed Reaction | Inhibition | IC50 Value (μM) |
| UGT1A1 | SN-38 glucuronidation | Negligible | > 50 |
| UGT1A3 | Chenodeoxycholic acid 24-acyl-glucuronidation | Potent | 4.3 |
| UGT1A4 | Trifluoperazine N-glucuronidation | Negligible | > 50 |
| UGT1A6 | N-acetylserotonin glucuronidation | Negligible | > 50 |
| UGT1A9 | Mycophenolic acid glucuronidation | Negligible | > 50 |
| UGT2B7 | Naloxone 3-glucuronidation | Potent | 10.0 |
Data sourced from in vitro studies using human liver microsomes. nih.govmdpi.comnih.gov
Significance of Metabolite Identification for Analytical Method Development
The comprehensive identification of AM-2201 metabolites is of paramount importance for the development of robust and reliable analytical methods for its detection in biological samples. nih.gov Since the parent compound is often extensively metabolized and may not be detectable in urine, analytical methods must target its major metabolites. idexlab.com
The evaluation of the metabolism of synthetic cannabinoids like AM-2201 is essential for creating analytical methods to detect the drug and its metabolites in biological fluids. nih.gov The development of such methods is crucial for clinical and forensic toxicology. nih.gov For instance, distinguishing between the use of AM-2201 and JWH-018 can be challenging due to their shared metabolites. oup.comresearchgate.net However, the presence of specific metabolites, such as the N-4-hydroxy metabolite of AM-2201 and 6-indole hydroxylated metabolites, can help differentiate between the intake of these two substances. nih.govresearchgate.net
Furthermore, understanding the metabolic pathways allows for the synthesis of analytical reference standards for the identified metabolites, which are crucial for the validation of analytical methods. caymanchem.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the detection and quantification of AM-2201 and its metabolites in various biological matrices, including plasma and urine. bohrium.comnih.govresearchgate.netnih.gov The development of sensitive and specific analytical methods is a continuous challenge due to the constant emergence of new synthetic cannabinoids. idexlab.com
Analytical Research Methodologies for Detection and Quantification of Jwh 018 N 5 Bromopentyl Analog
Advanced Sample Preparation Techniques for Complex Research Matrices
Effective sample preparation is a critical first step in the analytical workflow, aiming to isolate the target analyte from the matrix, concentrate it, and remove interfering substances. For JWH-018 N-(5-bromopentyl) analog and related compounds, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed techniques. researchgate.netrestek.comshareok.org
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of synthetic cannabinoids from biological matrices like urine and oral fluid. nih.govnih.gov The choice of sorbent material is crucial for achieving high recovery rates. Polymeric strong-cationic exchange cartridges have been successfully used for the extraction of JWH-018 metabolites. nih.gov For instance, a study on the extraction of JWH-018 and JWH-073 metabolites from human urine utilized a polymeric strong-cationic exchange solid phase extraction cartridge, demonstrating the effectiveness of this approach. nih.gov Another study highlighted the use of SPE with HLB cartridges for the analysis of synthetic cannabinoids in oral fluids. nih.gov Computationally designed peptides have also been explored as selective sorbents in SPE for synthetic cannabinoids like JWH-018, showing strong interaction and high binding constants. researchgate.net
Liquid-Liquid Extraction (LLE) is another common method for sample preparation. The selection of an appropriate organic solvent is key to efficient extraction. For the analysis of synthetic cannabinoids in herbal smoking mixtures, dichloromethane (B109758) has been identified as the solvent providing the highest recovery. ekb.eg In the analysis of JWH-018 and its metabolites in urine, LLE with chloroform (B151607) has been employed following acid hydrolysis to break down potential conjugates.
The following table summarizes key parameters for SPE and LLE techniques used in the analysis of related synthetic cannabinoids:
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Matrix | Urine, Oral Fluid | Urine, Herbal Mixtures |
| Sorbent/Solvent | Polymeric strong-cationic exchange, HLB cartridges, Designer peptides | Dichloromethane, Chloroform |
| Key Steps | Conditioning, Loading, Washing, Elution | pH adjustment, Solvent addition, Mixing, Phase separation |
| Advantages | High selectivity, High recovery, Automation potential | Simplicity, Low cost |
| References | nih.govnih.govresearchgate.net | ekb.eg |
Matrix Effects and Interference Mitigation Strategies
Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, can significantly impact the accuracy and precision of mass spectrometric analysis. These effects can lead to either suppression or enhancement of the analyte signal.
To mitigate matrix effects, several strategies are employed:
Effective Sample Preparation: Thorough clean-up using techniques like SPE and LLE helps to remove a significant portion of interfering matrix components. nih.gov
Use of Internal Standards: The use of isotopically labeled internal standards (e.g., deuterated analogs) is a common and effective way to compensate for matrix effects and variations in extraction recovery. nih.gov For example, deuterium-labeled internal standards have been successfully used in the automated SPE and LC-MS/MS analysis of JWH-018 metabolites in urine. nih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to achieve good separation between the analyte and matrix components can minimize co-elution and thus reduce matrix effects. restek.com
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective in reducing matrix effects, although this may compromise the limit of detection. restek.com
A study investigating the matrix effect, recovery, and process efficiency for the analysis of AM-2201 metabolites, which are structurally related to JWH-018, provides insights into the importance of evaluating these parameters during method validation. researchgate.net
Chromatographic Separation and Mass Spectrometric Detection Methods
Following sample preparation, chromatographic techniques coupled with mass spectrometry are the gold standard for the separation, identification, and quantification of JWH-018 N-(5-bromopentyl) analog and its related compounds. researchgate.netrestek.comshareok.orgekb.egnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
LC-MS/MS is the most widely used analytical technique for the determination of synthetic cannabinoids in biological fluids due to its high sensitivity, selectivity, and specificity. researchgate.netrestek.comnih.gov
Method development for LC-MS/MS analysis of JWH-018 N-(5-bromopentyl) analog would involve optimization of several parameters:
Chromatographic Column: Reversed-phase columns, such as C18, are commonly used for the separation of these nonpolar compounds. nih.govnih.gov The Raptor Biphenyl column has also been shown to provide excellent retention and selectivity for a wide range of synthetic cannabinoids. restek.com
Mobile Phase: A gradient elution using a mixture of an aqueous solution (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is generally employed. nih.gov
Mass Spectrometry Conditions: The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. nih.govnih.gov
Validation of the LC-MS/MS method is crucial to ensure its reliability and would include the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.gov
The following table presents typical LC-MS/MS parameters for the analysis of related synthetic cannabinoids:
| Parameter | Typical Conditions |
| LC Column | C18, Biphenyl |
| Mobile Phase | Water/Acetonitrile or Methanol with Formic Acid/Ammonium Formate |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
| References | restek.comnih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives
GC-MS is another powerful technique for the analysis of synthetic cannabinoids, particularly for volatile compounds or those that can be derivatized to increase their volatility. ekb.egnih.govnih.gov For non-volatile compounds like JWH-018 N-(5-bromopentyl) analog, derivatization may be necessary to improve their chromatographic behavior.
The analysis of JWH-018 metabolites in urine by GC-MS has been successfully demonstrated. nih.gov The method often involves hydrolysis of the urine sample to cleave glucuronide conjugates, followed by extraction and derivatization before GC-MS analysis. The mass spectra obtained from GC-MS provide characteristic fragmentation patterns that are useful for structural elucidation and identification. nih.govunodc.org
Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) for Rapid Screening
DART-HRMS is a rapid screening technique that allows for the direct analysis of samples with minimal or no sample preparation. nih.govnih.gov This ambient ionization technique can be used for the rapid identification of synthetic cannabinoids in seized materials, such as herbal products. nih.gov The high-resolution mass spectrometry provides accurate mass measurements, which aids in the confident identification of the compounds. While DART-HRMS is primarily a qualitative or semi-quantitative tool, its speed makes it valuable for high-throughput screening applications. nih.gov
Method Validation in Research Settings
The validation of analytical methods is a critical process in a research setting to ensure the reliability and accuracy of data. For a compound like JWH-018 N-(5-bromopentyl) analog, this process would involve establishing several key performance characteristics. While specific validation data for this exact analog is not widely published, the methodologies applied to structurally similar synthetic cannabinoids, such as JWH-018 and its other analogs, provide a robust framework. nih.govdiva-portal.org
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are determined by analyzing blank samples and samples with decreasing concentrations of the analyte. For synthetic cannabinoids, these limits are typically in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, depending on the analytical technique and matrix. nih.gov
For instance, studies on related JWH compounds using gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have established LODs and LOQs that demonstrate the high sensitivity of these methods. It is anticipated that similar limits would be achievable for JWH-018 N-(5-bromopentyl) analog.
Table 1: Exemplar LOD and LOQ for Related JWH Analogs using GC-MS and UHPLC-HRMS in Oral Fluid
This table presents data for related JWH compounds to illustrate typical analytical limits, as specific data for JWH-018 N-(5-bromopentyl) analog is not available.
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) |
| JWH-122 | GC-MS | 0.30 | 0.50 |
| JWH-210 | GC-MS | 0.70 | 1.00 |
| JWH-122 | UHPLC-HRMS | 0.07 | 0.25 |
| JWH-210 | UHPLC-HRMS | 0.06 | 0.20 |
| Data derived from a study on the determination of synthetic cannabinoids in oral fluid. nih.gov |
Evaluation of Selectivity, Linearity, Precision, and Accuracy
A comprehensive method validation also includes the assessment of selectivity, linearity, precision, and accuracy to ensure the method is fit for its intended purpose.
Selectivity: The method's ability to differentiate and quantify the analyte of interest in the presence of other potentially interfering substances in the sample matrix is paramount. This is typically evaluated by analyzing blank matrix samples from various sources to check for interferences at the retention time of the target analyte. nih.gov For JWH-018 N-(5-bromopentyl) analog, this would involve ensuring no endogenous components of the research sample co-elute and produce a signal that could be mistaken for the analyte.
Linearity: Linearity is established by analyzing a series of calibration standards over a defined concentration range. The response of the instrument is plotted against the concentration of the analyte, and a linear regression is applied. A high coefficient of determination (R²) is indicative of a good linear relationship. For similar synthetic cannabinoids, linearity is often achieved over a range from the LOQ to 100 ng/mL or higher, with R² values typically exceeding 0.99. unodc.orgresearchgate.net
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) for precision, and as the percentage of deviation from the nominal concentration for accuracy. For forensic and research applications, acceptance criteria are often set at ±15-20% for both precision and accuracy. nih.gov
Table 2: Exemplar Intra- and Inter-Day Precision and Accuracy for a Related Synthetic Cannabinoid (JWH-122) using UHPLC-HRMS
This table presents data for a related JWH compound to illustrate typical validation parameters, as specific data for JWH-018 N-(5-bromopentyl) analog is not available.
| QC Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Bias) |
| Low | 2.2 | 11.4 | 13.7 |
| Medium | 4.2 | 5.7 | 9.9 |
| High | 8.6 | 5.9 | 7.7 |
| Data derived from a study on the determination of synthetic cannabinoids in oral fluid. nih.gov |
Application of Analytical Techniques in Monitoring Research Samples
The validated analytical methods are applied to the routine monitoring of JWH-018 N-(5-bromopentyl) analog in various research samples. The choice of technique often depends on the specific research question, the nature of the sample, and the required sensitivity and selectivity.
Commonly employed techniques for the analysis of synthetic cannabinoids include:
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of the analytes. researchgate.net GC-MS provides characteristic fragmentation patterns that are used for structural elucidation and confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for the analysis of synthetic cannabinoids in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. unodc.org It allows for the simultaneous quantification of multiple analytes.
In a research context, these techniques would be used to determine the presence and concentration of JWH-018 N-(5-bromopentyl) analog in samples such as seized materials, cell culture media, or in vitro metabolism experiment samples. The availability of an analytical reference standard for JWH-018 N-(5-bromopentyl) analog is essential for the accurate calibration and quantification in these research applications. caymanchem.comzeptometrix.com
Research Applications and Utility of Jwh 018 N 5 Bromopentyl Analog
Utilization as a Pharmacological Tool and Probe in Cannabinoid Receptor Research
JWH 018 N-(5-bromopentyl) analog, due to its structural relationship with the potent and well-characterized synthetic cannabinoid JWH 018, is a valuable pharmacological tool for investigating the cannabinoid system. JWH-018 itself is a full agonist at both the CB1 and CB2 cannabinoid receptors, exhibiting high binding affinity. wikipedia.orgnih.gov Specifically, JWH-018 has a reported binding affinity (Ki) of 9.0 nM at CB1 receptors and 2.94 nM at CB2 receptors. nih.gov The N-(5-bromopentyl) analog, by virtue of its structural similarity, is presumed to interact with these receptors in a comparable manner, making it a useful compound for probing receptor structure and function. caymanchem.com
The parent compound, JWH-018, has been demonstrated to inhibit forskolin-stimulated cAMP production in cells expressing CB1 receptors, a key indicator of agonist activity. nih.gov Furthermore, studies on JWH-018 and its halogenated derivatives, including the N-(5-bromopentyl) analog, have shown that these compounds bind to and activate human CB1 and CB2 cannabinoid receptors in the low nanomolar range. unife.it The effects of these compounds in animal models are often prevented by CB1 receptor antagonists, confirming their action through this specific receptor. nih.gov This allows researchers to use these analogs to selectively activate cannabinoid receptors and study the downstream signaling pathways and physiological effects.
Table 1: Cannabinoid Receptor Binding Affinities of JWH-018
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| JWH-018 | 9.0 | 2.94 |
Data sourced from multiple studies. nih.gov
Contribution to Understanding Synthetic Cannabinoid Structure-Activity Relationships
The study of this compound and similar derivatives is crucial for elucidating the structure-activity relationships (SAR) of synthetic cannabinoids. nih.gov SAR studies investigate how the chemical structure of a compound influences its biological activity. The N-1 alkyl chain of cannabimimetic indoles, for instance, significantly influences the binding affinity for both CB1 and CB2 receptors. caymanchem.com
The introduction of a halogen, such as bromine in the N-(5-bromopentyl) analog, provides a key modification for SAR studies. Research on halogenated derivatives of JWH-018 has demonstrated that these structural changes can alter the compound's potency and efficacy. unife.itnih.gov For example, in vitro competition binding experiments on mouse and human CB1 receptors revealed high affinity and potency for halogenated compounds. researchgate.net By comparing the receptor binding affinities and functional activities of JWH-018 with its various analogs, including the N-(5-bromopentyl) version, scientists can map which parts of the molecule are essential for receptor interaction and activation. This knowledge is not only fundamental to understanding the pharmacology of these substances but also aids in predicting the potential activity of newly emerging synthetic cannabinoids. nih.gov
Role as an Analytical Reference Standard in Forensic Chemistry and Toxicology Research
This compound is explicitly intended for use as an analytical reference standard in research and forensic applications. caymanchem.com Certified reference materials are essential for the accurate identification and quantification of substances in seized materials and biological samples. Given the proliferation of synthetic cannabinoids, having well-characterized standards is critical for forensic laboratories. unodc.orgresearchgate.net
The formal name for this compound is (1-(5-bromopentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, and its chemical formula is C24H22BrNO. caymanchem.com As a reference standard, it allows forensic chemists and toxicologists to develop and validate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of this specific compound and its isomers. wikipedia.orgcaymanchem.com The availability of pure reference standards ensures the reliability and accuracy of forensic testing, which is crucial for law enforcement and public health. bertin-bioreagent.com
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | (1-(5-bromopentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
| CAS Number | 1445578-62-0 |
| Molecular Formula | C24H22BrNO |
| Formula Weight | 420.3 |
| Purity | ≥98% |
| Formulation | A crystalline solid |
Data provided by chemical suppliers for research and forensic use. caymanchem.com
Application in Developing New Analytical and Screening Methods for Emerging Synthetic Cannabinoids
The constant emergence of new synthetic cannabinoids presents a significant challenge for analytical laboratories. unodc.org this compound, as a reference material, plays a role in the development and validation of new analytical and screening methods to detect these novel psychoactive substances. caymanchem.com The development of robust analytical techniques is crucial for identifying synthetic cannabinoids in various matrices, including herbal blends, blood, and urine. soft-tox.orgresearchgate.net
Researchers utilize reference standards like the N-(5-bromopentyl) analog to optimize extraction procedures and analytical instrumentation for improved sensitivity and specificity. For instance, methods have been developed for the detection of JWH-018 and its metabolites in biological fluids using techniques like UPLC-MS/MS. researchgate.net The structural information and analytical data (e.g., mass spectra, chromatographic retention times) obtained from the reference standard are essential for building spectral libraries and creating targeted detection methods for new and related compounds. caymanchem.com
Insights into Broader Cannabinoid System Modulation in In Vitro and Animal Models (excluding human behavioral/clinical effects)
Studies utilizing JWH-018 and its halogenated derivatives, such as the N-(5-bromopentyl) analog, in in vitro and animal models have provided significant insights into the modulation of the broader cannabinoid system. In vitro studies have shown that these compounds can negatively affect synaptic transmission and long-term potentiation (LTP) in hippocampal slices. nih.gov They have also been found to impact the release of neurotransmitters like glutamate (B1630785) and GABA. nih.gov
In animal models, specifically in mice, JWH-018 and its halogenated analogs have been shown to impair short- and long-term memory retention in tasks like the Novel Object Recognition test. unife.itnih.gov These effects were more potent than those of Δ9-THC. nih.gov Furthermore, these behavioral, electrophysiological, and neurochemical effects were preventable by pretreatment with a CB1 receptor antagonist, strongly suggesting that the observed effects are mediated through the CB1 receptor. nih.gov These findings contribute to a deeper understanding of how potent, synthetic agonists of the cannabinoid receptors can profoundly influence fundamental neurological processes such as learning and memory by interfering with hippocampal synaptic plasticity.
Broader Research Implications and Future Directions
Unexplored Research Questions Regarding N-Alkyl Bromo Analogs
The introduction of halogen atoms, such as bromine, into the N-alkyl chain of synthetic cannabinoids like the JWH-018 N-(5-bromopentyl) analog presents numerous unanswered questions for researchers. While the core structure's interaction with cannabinoid receptors is partially understood, the specific influence of the bromo-substitution on pharmacological and toxicological profiles remains a significant area for investigation. nih.gov Key unexplored research questions include:
Receptor Binding and Signaling: How does the electronegativity and size of the bromine atom on the pentyl chain alter the binding affinity and efficacy at CB1 and CB2 receptors compared to its non-halogenated parent compound? Does it influence G-protein-dependent and β-arrestin signaling pathways differently, potentially leading to biased agonism? nih.govmdpi.com
Metabolic Fate: What are the primary metabolic pathways for N-alkyl bromo analogs? Does the presence of bromine create unique metabolites, and do these metabolites exhibit pharmacological activity or toxicity? Understanding this is crucial, as metabolites are often the primary targets for forensic detection. frontiersin.orgcaymanchem.com
Structure-Activity Relationships (SAR): What are the detailed SARs for halogenated N-alkyl chains? Systematic studies are needed to determine how varying the position of the bromine atom (e.g., on the terminal carbon versus other positions) or changing the halogen (e.g., fluorine, chlorine) affects potency and functional activity. mdpi.comresearchgate.net
Pharmacokinetics and Blood-Brain Barrier Permeability: How does the bromopentyl chain affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile? Does the increased lipophilicity impact its ability to cross the blood-brain barrier, potentially altering its onset and duration of effects?
Addressing these questions is essential for the forensic, toxicological, and pharmacological communities to understand the potential effects of this specific subclass of synthetic cannabinoids.
Development and Application of Novel In Silico and Computational Prediction Models for Analog Activity
The rapid proliferation of synthetic cannabinoid analogs makes individual synthesis and in vitro/in vivo testing of each new compound impractical and resource-intensive. nih.govacs.org Consequently, in silico and computational models have become indispensable tools for predicting the biological activity of emerging compounds like JWH 018 N-(5-bromopentyl) analog. xpresschems.com
Quantitative structure-activity relationship (QSAR) models are a cornerstone of this approach. nih.govresearchgate.net These models correlate the chemical structures of a series of compounds with their known biological activities (e.g., CB1 receptor binding affinity) to create a predictive equation. nih.gov For a new analog, its structure can be entered into the model to estimate its potential potency, providing a rapid, low-cost initial assessment. researchgate.net
Other key computational methods include:
Molecular Docking: This technique simulates the interaction between a ligand (the synthetic cannabinoid) and the three-dimensional structure of its target protein (e.g., the CB1 receptor). acs.org It predicts the preferred binding pose and estimates the binding free energy, which correlates with binding affinity. acs.orgacs.org This can help rationalize why certain structural modifications, like the addition of a bromine atom, might increase or decrease activity.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding interaction and how the ligand might induce conformational changes in the receptor to initiate signaling. nih.govacs.org
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This "pharmacophore" can then be used to screen virtual libraries of compounds to identify other potentially active structures. acs.org
These computational tools are increasingly being combined into consensus models, which integrate the predictions from multiple different algorithms to improve accuracy and expand the range of chemical structures that can be reliably evaluated. frontiersin.org Such models are crucial for law enforcement and public health agencies to prioritize the analysis and risk assessment of newly identified synthetic cannabinoids. nih.govfrontiersin.org
Table 1: In Silico and Computational Modeling Techniques in Synthetic Cannabinoid Research
| Modeling Technique | Application in Synthetic Cannabinoid Research | Key Insights Provided |
|---|---|---|
| QSAR | Predicting receptor binding affinity (Ki values) for uncharacterized analogs. nih.govresearchgate.net | Estimated potency and biological activity without requiring a reference standard. nih.gov |
| Molecular Docking | Simulating the binding pose of analogs within the CB1/CB2 receptor pockets. acs.org | Identification of key amino acid interactions and prediction of binding affinity. acs.orgacs.org |
| MD Simulations | Analyzing the stability and dynamics of the ligand-receptor complex over time. nih.gov | Understanding of receptor activation mechanisms and ligand-induced conformational changes. acs.org |
| Pharmacophore Modeling | Identifying the essential 3D structural features required for receptor interaction. acs.org | Facilitating the virtual screening of new compounds and guiding the design of new ligands. acs.org |
Integration of Multi-Omics Approaches in Synthetic Cannabinoid Research
To gain a comprehensive understanding of the biological impact of synthetic cannabinoids, researchers are moving beyond single-endpoint assays and embracing multi-omics approaches. mdpi.comnih.gov This strategy integrates data from different biological levels—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of a compound's effects. nih.gov
Metabolomics: This is the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids. In synthetic cannabinoid research, metabolomics is critical for identifying the metabolic products of a parent drug after consumption. nih.gov This is vital for forensic toxicology, as parent compounds are often rapidly metabolized and undetectable in urine samples. caymanchem.com Untargeted metabolomics approaches can help discover novel biomarkers of exposure without prior knowledge of the compound's metabolic fate. nih.gov
Proteomics: This field analyzes the entire set of proteins expressed by a cell or organism. nih.gov Proteomic studies can reveal how synthetic cannabinoids alter cellular function by changing the expression levels of key proteins. nih.gov For example, research has shown that cannabinoids can affect proteins involved in neuronal bioenergetics, protein synthesis, and cytoskeletal structure. nih.gov This can help explain the molecular mechanisms behind the observed physiological effects.
Genomics and Transcriptomics: Genomics involves studying the complete set of DNA, while transcriptomics analyzes the set of RNA transcripts. These approaches can identify genetic predispositions to certain effects and reveal how synthetic cannabinoids alter gene expression. mdpi.comnih.gov For instance, transcriptomic analysis of cells exposed to a synthetic cannabinoid could show upregulation of genes involved in cellular stress responses or apoptosis.
By integrating these multi-omics datasets, researchers can connect a compound's chemical structure to changes in gene expression, which in turn alter protein function and ultimately lead to a specific metabolic output and physiological effect. mdpi.comfrontiersin.org This powerful, systems-biology approach is essential for fully characterizing the complex biological impact of new synthetic cannabinoid analogs. nih.govnih.gov
Challenges and Innovations in Rapid Characterization of Emerging Synthetic Cannabinoid Analogs
The constant structural evolution of synthetic cannabinoids poses a significant challenge for forensic and toxicological laboratories. thermofisher.comchromatographyonline.com As soon as one compound is identified and legally controlled, manufacturers alter the molecule slightly to create a new, unscheduled analog, creating a constant cat-and-mouse game. thermofisher.com
Challenges:
Speed of Emergence: New analogs appear on the market at a rate that outpaces the development and validation of traditional targeted analytical methods. thermofisher.commdpi.com
Lack of Reference Standards: When a new analog is first encountered, pure analytical reference standards and their metabolic standards are often not commercially available, hindering definitive identification and quantification. frontiersin.org
Structural Diversity: The wide range of chemical scaffolds and substitutions means that a single analytical method may not be suitable for all compounds. brjac.com.br
Metabolism: As these compounds are often extensively metabolized, the parent drug may be absent in biological samples, requiring knowledge of its major metabolites for detection. caymanchem.com
Innovations: To overcome these hurdles, the analytical science community has developed innovative and more flexible approaches:
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are at the forefront of NPS detection. nih.govcfsre.orgnih.gov HRMS provides the accurate mass of a compound, allowing chemists to determine its elemental formula even without a reference standard. brjac.com.br
Non-Targeted Data Acquisition: Methods like SWATH® acquisition allow for the collection of comprehensive fragmentation data for all compounds in a sample. nih.gov This data can be retrospectively analyzed for new analogs as information about them becomes available, without needing to re-run the sample. thermofisher.com
Direct Analysis Techniques: Techniques such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) allow for the rapid analysis of samples (e.g., herbal material) with minimal to no sample preparation, speeding up the initial screening process. brjac.com.br
These technological advancements are crucial for providing timely and accurate information to public health and safety officials, enabling them to respond more effectively to the challenges posed by the ever-changing landscape of novel psychoactive substances. nih.gov
Ethical Considerations in the Research and Development of Synthetic Cannabinoid Analogs
The research and development of synthetic cannabinoids, including analogs like this compound, are fraught with significant ethical considerations. lablit.com While these compounds were often initially synthesized for legitimate therapeutic and pharmacological research, the potential for misuse of published findings places a substantial responsibility on the scientific community. frontiersin.orgnih.gov
Responsible Research Practices:
Data Publication and Misuse: A primary ethical dilemma involves the publication of synthetic procedures and pharmacological data. While essential for scientific progress, this information has been exploited by clandestine labs to produce recreational drugs. lablit.commdpi.com This raises questions about how to balance open scientific communication with the risk of facilitating harm.
Handling and Security: Researchers working with these potent, and often controlled, substances must adhere to strict regulatory requirements for licensing, storage, record-keeping, and disposal to prevent diversion for non-legitimate use. umich.eduyale.edu
Researcher Intent: The initial intent of research is a key ethical touchstone. Synthetic cannabinoids developed as pharmacological tools to probe the endocannabinoid system hold scientific merit. nih.govfrontiersin.org However, the potential for creating highly potent, psychoactive substances requires researchers to consider the foreseeable consequences of their work. lablit.com
Misuse Prevention in Research:
Regulatory Compliance: Adherence to all federal and state regulations regarding controlled substances is a minimum ethical and legal requirement. umich.eduyale.edu This includes obtaining the proper DEA and state licenses for research, which are separate from any clinical practitioner licenses. yale.edu
Risk Assessment: Institutional review boards (IRBs) and safety committees play a crucial role in assessing the risks associated with proposed research. This includes evaluating the potential for the creation of exceptionally potent or dangerous compounds and ensuring adequate safety and containment protocols are in place. umich.eduwcgclinical.com
Informed Dialogue: There is a need for an ongoing dialogue within the scientific community about the dual-use nature of this research. This includes discussing strategies to mitigate risks, such as focusing on compounds with less potential for abuse or developing research pathways that prioritize therapeutic potential over psychoactivity. clinician.comnih.gov
Ultimately, the scientific community must navigate the fine line between advancing knowledge of the endocannabinoid system for potential therapeutic benefit and the risk of contributing to a public health problem. nih.govnih.gov This requires a commitment to responsible innovation, rigorous regulatory compliance, and a proactive consideration of the societal impact of the research. nih.gov
Q & A
Q. What are the structural and synthetic features distinguishing JWH 018 N-(5-bromopentyl) analog from its parent compound?
The analog differs from JWH 018 by the substitution of a bromine atom at the 5-position of the pentyl chain. This modification enhances its molecular weight (FW: 420.3 vs. 341.5 for JWH 018) and alters its physicochemical properties, including lipophilicity and receptor binding kinetics. Synthesis typically involves alkylation reactions, where bromine is introduced via intermediates like 1,5-dibromopentane under basic conditions .
Q. What methodologies are recommended for detecting this compound and its metabolites in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, blood or urine samples are extracted using hexane–ethyl acetate (99:1), followed by calibration with deuterated internal standards (e.g., JWH 018-d9) to ensure precision. Metabolites like hydroxylated or carboxylated derivatives can be identified via collision energy (CE) and cone voltage (CV) optimization .
Q. How should researchers ensure compound stability during storage and handling?
The analog is stable for ≥2 years at -20°C in crystalline form. Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid repeated freeze-thaw cycles, as this may compromise structural integrity .
Q. What analytical techniques validate the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 220–254 nm) and nuclear magnetic resonance (NMR) spectroscopy are critical. Purity thresholds ≥98% are standard, with certificates of analysis (COA) detailing residual solvents and impurities .
Advanced Research Questions
Q. How does bromination at the pentyl chain influence CB1/CB2 receptor binding affinity and selectivity?
Bromine increases lipophilicity, potentially enhancing membrane permeability and receptor interaction. Comparative studies with non-brominated analogs (e.g., JWH 018 N-OH metabolites) suggest altered binding kinetics, which can be quantified via radioligand displacement assays using [³H]CP-55,940. However, bromine’s steric effects may reduce selectivity for CB1 over CB2 receptors .
Q. What experimental designs address discrepancies in metabolic pathway data between in vitro and in vivo models?
Use human liver microsomes (HLMs) for in vitro metabolism studies and compare results with in vivo rodent models. For example, hydroxylation at the pentyl chain (forming JWH 018 N-(5-hydroxypentyl) metabolite) may dominate in vitro, while carboxylation pathways prevail in vivo. Isotope-labeled analogs (e.g., UR-144-d5) can track metabolic divergence .
Q. How can cross-reactivity with immunoassays targeting JWH 018 metabolites be minimized?
Develop antibody-based assays using epitopes specific to the bromopentyl moiety. For instance, competitive ELISA with a JWH 018 N-(5-bromopentyl)-BSA conjugate as the antigen reduces false positives from non-brominated metabolites. Validate specificity against structurally related compounds (e.g., AM2201 N-OH) .
Q. What strategies optimize synthetic yield and scalability for this compound?
Employ phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems. Purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) improves yield (>85%). Scalability requires rigorous control of reaction temperature (60–80°C) and stoichiometric ratios of brominating agents .
Q. How do structural modifications impact the analog’s pharmacokinetic profile?
Bromination slows hepatic clearance due to increased molecular weight and reduced cytochrome P450 affinity. Pharmacokinetic modeling using non-compartmental analysis (NCA) in rodents shows prolonged half-life (t₁/₂) compared to JWH 018. Monitor plasma protein binding via equilibrium dialysis to assess bioavailability .
Q. What computational tools predict the toxicological endpoints of this compound?
Use molecular docking (e.g., AutoDock Vina) to simulate interactions with off-target receptors (e.g., serotonin 5-HT2A). Quantitative structure-activity relationship (QSAR) models can forecast hepatotoxicity and neurotoxicity based on bromine’s electronegativity and logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
